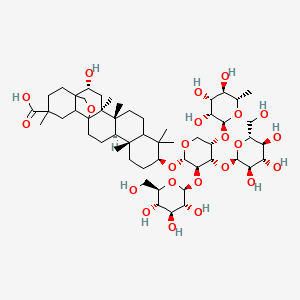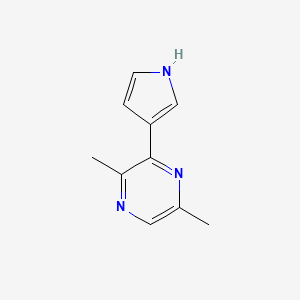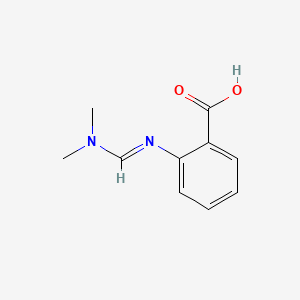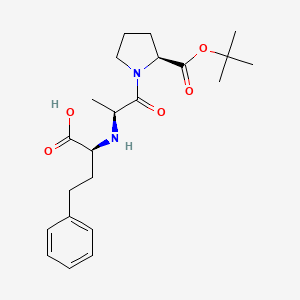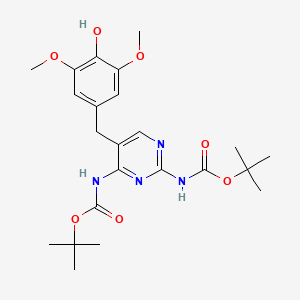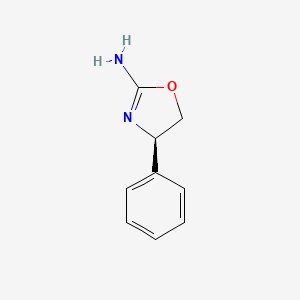
酮三氯苯达唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketotriclabendazole is an analytical standard . Its empirical formula is C13H7Cl3N2O2 and its CAS Number is 1201920-88-8 . It is also known by the synonym 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one .
Synthesis Analysis
A reliable LC-MS/MS analytical method for the determination of residual triclabendazole and its principal metabolites (triclabendazole sulfoxide, triclabendazole sulfone, and keto-triclabendazole) in bovine tissues was developed . The method involves sample digestion with hot sodium hydroxide, thus releasing the bound residues of various triclabendazole metabolites in bovine tissues . The target compounds are extracted from the digest mixture with ethyl acetate, defatted by liquid-liquid partitioning using n-hexane and acetonitrile, then oxidized with hydrogen peroxide in a mixture of ethanol and acetic acid .
Molecular Structure Analysis
The molecular weight of Ketotriclabendazole is 329.6 . It has a topological polar surface area of 50.4, a heavy atom count of 20, a rotatable bond count of 2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 .
Chemical Reactions Analysis
Triclabendazole and its metabolites are oxidized to keto-triclabendazole as a marker residue . The optimal conditions for the complete oxidation of triclabendazole and its metabolites to keto-triclabendazole are an incubation time of 16 h and a temperature of 90 °C .
Physical And Chemical Properties Analysis
Ketotriclabendazole has an empirical formula of C13H7Cl3N2O2 . Its CAS Number is 1201920-88-8 . It is also known by the synonym 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one .
科学研究应用
Veterinary Medicine
Ketotriclabendazole is a metabolite of Triclabendazole (TCB), a benzimidazole anthelmintic widely used in ruminants to control liver fluke, Fasciola hepatica, in goats, sheep, and cattle . The extensive use of TCB in ruminants could result in residues in edible tissues, which can cause toxic side effects in consumers .
Food Safety
A sensitive and reliable method for the simultaneous determination of triclabendazole, its main metabolites (triclabendazole sulfone and triclabendazole sulfoxide) and a marker residue (ketotriclabendazole) in edible ruminant fat tissues has been developed and validated . This method is crucial for ensuring food safety, as it allows for the detection and quantification of these residues in food products.
Analytical Chemistry
Ketotriclabendazole is used as an analytical standard in various chemical analyses . It can be used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are common methods for separating, identifying, and quantifying each component in a mixture .
Drug Regulation
Ketotriclabendazole is used as a marker residue for the regulation of Triclabendazole use in food-producing animals . Regulatory bodies such as the EU, FAO/WHO, and the Ministry of Agriculture of China have recommended maximum residue limits (MRLs) for TCB in muscle, liver, kidney, and fat tissues of ruminants .
作用机制
Target of Action
Ketotriclabendazole is an anthelmintic agent, primarily targeting Fasciola species . Fasciola species are parasitic flatworms, also known as liver flukes, that cause disease in sheep, cattle, and occasionally humans .
Mode of Action
It is structurally related to albendazole, another benzimidazole anthelmintic . Albendazole works by inhibiting tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This causes degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production and leading to immobilization . It’s plausible that Ketotriclabendazole operates in a similar manner.
Biochemical Pathways
Albendazole disrupts glucose uptake in parasites, depletes their glycogen stores, and decreases the formation of ATP . In essence, the compound starves the parasites of the energy they need to survive and reproduce.
Pharmacokinetics
Studies on triclabendazole, a related compound, show that it is primarily eliminated in the feces with minimal urinary excretion . In rats, approximately 93% of oral doses were eliminated within 48 hours, of which 88-95% was in feces . In a bile cannulated rat, 34% of a 5 mg/kg bw oral dose was excreted in bile in 49 hours .
Result of Action
The primary result of Ketotriclabendazole’s action is the immobilization and eventual death of the targeted parasites . By disrupting their energy production and structural integrity, the compound effectively neutralizes the threat they pose to the host organism.
安全和危害
According to the safety data sheet, personnel should be evacuated to safe areas in case of exposure . Personal protective equipment should be worn, and unprotected persons must be kept away . Adequate ventilation should be ensured, dust formation should be avoided, and contact with skin, eyes, and clothing should be avoided .
属性
IUPAC Name |
5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)17-13(19)18-9/h1-5H,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADOEZYYSUGOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)NC(=O)N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016778 |
Source


|
| Record name | Ketotriclabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
1201920-88-8 |
Source


|
| Record name | Ketotriclabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is ketotriclabendazole quantified in biological samples?
A: Several analytical methods have been developed to quantify ketotriclabendazole in various matrices. High-performance liquid chromatography (HPLC) with UV detection is a common approach. One study established an HPLC method with a limit of quantification of 30 μg/kg for ketotriclabendazole in sheep tissues []. Additionally, liquid chromatography–tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing ketotriclabendazole in complex matrices like bovine and goat fat tissues [].
Q2: What are the implications of detecting ketotriclabendazole residues in food products?
A: The presence of ketotriclabendazole residues in food products like milk and fat tissues raises concerns about potential human exposure and food safety [, ]. While specific toxicological data on ketotriclabendazole might be limited, the presence of residues highlights the need for monitoring programs and regulatory guidelines to ensure consumer safety.
Q3: How does the stability of ketotriclabendazole impact analytical method validation?
A: The stability of ketotriclabendazole under different storage conditions directly influences the accuracy and reliability of analytical methods []. Method validation protocols must consider factors like storage temperature, freeze-thaw cycles, and autosampler stability to ensure accurate quantification and minimize degradation during analysis. Robust validation procedures are essential to generate reliable and reproducible results in research and regulatory settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)
![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)
